2-Cyclopropyl-1,3-thiazole-5-carboxylic acid 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1094230-05-3
VCID: VC3376791
InChI: InChI=1S/C7H7NO2S/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
SMILES: C1CC1C2=NC=C(S2)C(=O)O
Molecular Formula: C7H7NO2S
Molecular Weight: 169.2 g/mol

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid

CAS No.: 1094230-05-3

Cat. No.: VC3376791

Molecular Formula: C7H7NO2S

Molecular Weight: 169.2 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid - 1094230-05-3

Specification

CAS No. 1094230-05-3
Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
IUPAC Name 2-cyclopropyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C7H7NO2S/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Standard InChI Key CMLJGFNWFOWZBQ-UHFFFAOYSA-N
SMILES C1CC1C2=NC=C(S2)C(=O)O
Canonical SMILES C1CC1C2=NC=C(S2)C(=O)O

Introduction

Structural Information

Molecular Identification

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by a thiazole core structure with specific functional group substitutions. This compound's core structure consists of a five-membered ring containing a sulfur atom and a nitrogen atom, with a cyclopropyl group attached at the 2-position and a carboxylic acid moiety at the 5-position . The compound is identified by several standardized notations used in chemical databases and literature, allowing for consistent identification across research platforms.

Chemical Descriptors

The compound is precisely described by several chemical identifiers that allow for unambiguous identification. Its molecular formula is C₇H₇NO₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in specific proportions . For computational and database purposes, the compound can be represented in various formats including SMILES notation (C1CC1C2=NC=C(S2)C(=O)O) and InChI (InChI=1S/C7H7NO2S/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)) . These notations precisely encode the compound's structure, allowing for computational analysis and database searching.

Structural Features

Physical and Chemical Properties

Spectroscopic Properties

The predicted collision cross-section (CCS) data for 2-cyclopropyl-1,3-thiazole-5-carboxylic acid provides valuable information about its molecular size and shape in different ionization states. This data is particularly useful for mass spectrometry-based identification and analysis of the compound. The table below summarizes the predicted CCS values for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]⁺170.02702137.8
[M+Na]⁺192.00896149.6
[M+NH₄]⁺187.05356146.6
[M+K]⁺207.98290146.0
[M-H]⁻168.01246146.0
[M+Na-2H]⁻189.99441145.0
[M]⁺169.01919143.2
[M]⁻169.02029143.2

These values indicate how the compound's molecular dimensions vary depending on its ionization state, providing a fingerprint for analytical identification . The collision cross-section represents the average projected area of the molecule and is influenced by its three-dimensional structure, which can change depending on the nature of the adduct formation.

Chemical Reactivity

The thiazole ring system, present in 2-cyclopropyl-1,3-thiazole-5-carboxylic acid, is known for its aromatic character and electrophilic properties. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor . This combination of functional groups creates potential for diverse interaction patterns with biological macromolecules, including proteins and nucleic acids.

The carboxylic acid moiety at position 5 represents a reactive site that can undergo typical carboxylic acid reactions, including esterification, amidation, and decarboxylation under appropriate conditions. These transformations provide avenues for derivatization to optimize properties such as solubility, bioavailability, or target specificity . The cyclopropyl group at position 2 introduces strain into the molecule, potentially enhancing reactivity in certain chemical contexts due to ring tension.

Synthesis Methods

General Synthetic Approaches

Biological Activity

Antimicrobial Properties

Thiazole derivatives, including those structurally related to 2-cyclopropyl-1,3-thiazole-5-carboxylic acid, have demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds with the thiazole scaffold can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species . The specific substitution pattern on the thiazole ring, including the presence of a cyclopropyl group at position 2 and a carboxylic acid at position 5, can significantly influence the spectrum and potency of antimicrobial activity.

Studies on related thiazole compounds have shown inhibitory effects against Fusarium graminearum, a fungal pathogen responsible for significant crop diseases . This suggests potential applications of 2-cyclopropyl-1,3-thiazole-5-carboxylic acid or its derivatives in agricultural settings for crop protection. The mechanisms underlying these antimicrobial effects likely involve interaction with specific molecular targets in microbial cells, potentially disrupting essential cellular processes or structures.

Structure-Activity Relationships

The biological activity of thiazole derivatives, including 2-cyclopropyl-1,3-thiazole-5-carboxylic acid, is strongly influenced by their structural features and substitution patterns. Research on related compounds has indicated that modifications at specific positions on the thiazole ring can significantly impact biological activity . The cyclopropyl group at position 2 may contribute to enhanced binding to specific biological targets due to its conformational properties and hydrophobic character. Similarly, the carboxylic acid group at position 5 may facilitate hydrogen bonding interactions with target proteins or receptors.

Comprehensive structure-activity relationship studies help in understanding how structural modifications affect biological activity, guiding the design of optimized derivatives with enhanced potency or specificity. This approach is particularly valuable in medicinal chemistry and agrochemical research, where subtle structural changes can lead to significant differences in biological effects . Future research focusing specifically on 2-cyclopropyl-1,3-thiazole-5-carboxylic acid derivatives could reveal important insights into the relationship between structure and antimicrobial activity.

Research Applications

Medicinal Chemistry

The thiazole scaffold, present in 2-cyclopropyl-1,3-thiazole-5-carboxylic acid, has significant importance in medicinal chemistry due to its presence in various pharmaceuticals and bioactive compounds. Thiazole-containing compounds have been investigated for diverse therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities . The specific substitution pattern in 2-cyclopropyl-1,3-thiazole-5-carboxylic acid, featuring the cyclopropyl group at position 2 and the carboxylic acid at position 5, creates opportunities for exploring unique biological activities and developing potential therapeutic agents.

The carboxylic acid functionality provides a convenient handle for derivatization to improve pharmacokinetic properties or target specificity. Derivatives such as esters or amides can be synthesized to modulate properties like lipophilicity, solubility, or metabolic stability . These structural modifications can significantly impact the compound's ability to reach specific cellular targets or tissues, influencing its therapeutic potential.

Agricultural Applications

Compounds containing the thiazole scaffold, such as 2-cyclopropyl-1,3-thiazole-5-carboxylic acid, have shown promising activity in agricultural applications, particularly as fungicides. Research has demonstrated that certain thiazole derivatives exhibit inhibitory effects against plant pathogens like Fusarium graminearum, suggesting potential applications in crop protection . The development of new thiazole-based agrochemicals addresses the ongoing challenge of pathogen resistance to existing treatments, which represents a significant threat to global food security.

The design of thiazole derivatives for agricultural applications involves optimizing both efficacy against target pathogens and safety profiles for crops, beneficial organisms, and the environment. Structure-activity relationship studies help identify the most promising candidates for further development and field testing . The continued investigation of 2-cyclopropyl-1,3-thiazole-5-carboxylic acid and related compounds may lead to the discovery of novel agrochemicals with improved performance characteristics.

Comparison with Related Compounds

Structural Analogues

Several thiazole derivatives share structural similarities with 2-cyclopropyl-1,3-thiazole-5-carboxylic acid, differing in specific substituents or substitution patterns. One such compound is 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid, which features an amino group at position 2 instead of a cyclopropyl group, and a cyclopropyl group at position 4 . This compound has a molecular formula of C₇H₈N₂O₂S and a molecular weight of 184.22 g/mol, slightly higher than 2-cyclopropyl-1,3-thiazole-5-carboxylic acid due to the additional nitrogen atom .

Another related compound is 5-cyclopropyl-1,2-thiazole-3-carboxylic acid, which features a different heterocyclic system (1,2-thiazole instead of 1,3-thiazole) with the cyclopropyl group at position 5 and the carboxylic acid at position 3 . These structural variations can significantly influence the compounds' physical properties, chemical reactivity, and biological activities, highlighting the importance of precise structural control in designing compounds for specific applications.

Functional Derivatives

Various functional derivatives of thiazole-5-carboxylic acids have been synthesized to explore structure-activity relationships and optimize properties for specific applications. These derivatives include esters, amides, and other modified forms that retain the core thiazole structure but feature different functional groups at key positions . For example, the incorporation of phenyl groups or other aromatic substituents can enhance certain biological activities, such as antimicrobial or anticancer properties.

The study of 2-aryl-4-alkylthiazole-5-carboxylic acid derivatives has revealed that the incorporation of aryloxyacetate groups can lead to compounds with multi-bioactivities, including fungicidal and herbicidal properties . These findings suggest that similar modifications to 2-cyclopropyl-1,3-thiazole-5-carboxylic acid might yield derivatives with enhanced or specialized biological activities. The systematic exploration of such derivatives represents an important direction for future research in this area.

Future Research Directions

Structural Optimization

Future research on 2-cyclopropyl-1,3-thiazole-5-carboxylic acid could focus on structural optimization to enhance desired properties or activities. This approach might involve systematic modification of the core structure, such as varying the substituents at positions 2, 4, or 5 of the thiazole ring . Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, can guide these optimization efforts by predicting how specific structural changes might affect properties like binding affinity, solubility, or metabolic stability.

The carboxylic acid group at position 5 provides opportunities for derivatization to create compounds with modified pharmacokinetic properties or targeting capabilities. For example, the synthesis of ester or amide derivatives could yield compounds with enhanced cell permeability or affinity for specific biological targets . Similarly, modifications to the cyclopropyl group at position 2 could explore the effects of alternative cyclic or acyclic substituents on biological activity and selectivity.

Mechanisms of Action

A deeper understanding of the mechanisms of action for 2-cyclopropyl-1,3-thiazole-5-carboxylic acid and its derivatives would significantly advance their development for specific applications. Research in this area might involve identifying cellular or molecular targets, characterizing binding interactions, and elucidating the downstream effects that lead to observed biological activities . Such mechanistic insights are valuable for optimizing compound design and for predicting potential off-target effects or resistance mechanisms.

For antimicrobial applications, understanding whether the compound acts on specific enzymes, membrane structures, or metabolic pathways would inform strategies to enhance potency or overcome resistance . Similarly, for potential therapeutic applications, identifying the molecular basis of activity could guide the development of more selective and effective derivatives. Advanced techniques such as protein crystallography, molecular dynamics simulations, and proteomics approaches could contribute to these mechanistic investigations.

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